molecular formula C12H15NO2 B14194540 Methyl 3-(4-methylanilino)but-2-enoate CAS No. 920312-52-3

Methyl 3-(4-methylanilino)but-2-enoate

Cat. No.: B14194540
CAS No.: 920312-52-3
M. Wt: 205.25 g/mol
InChI Key: PFOUNZPLBQOTSN-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylanilino)but-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of butenoate, featuring a methylanilino group attached to the butenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methylanilino)but-2-enoate can be synthesized through the reaction of methyl 3-bromo-2-butenoate with 4-methylaniline. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylanilino)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-methylanilino)but-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-methylanilino)but-2-enoate is unique due to the presence of the methylanilino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

CAS No.

920312-52-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-(4-methylanilino)but-2-enoate

InChI

InChI=1S/C12H15NO2/c1-9-4-6-11(7-5-9)13-10(2)8-12(14)15-3/h4-8,13H,1-3H3

InChI Key

PFOUNZPLBQOTSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)OC)C

Origin of Product

United States

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